4-(Cyclopropylethynyl)benzaldehyde
Description
4-(Cyclopropylethynyl)benzaldehyde is an aromatic aldehyde derivative featuring a cyclopropylethynyl substituent at the para position of the benzaldehyde core. The cyclopropylethynyl group introduces a rigid, conjugated system that may enhance stability and alter solubility compared to simpler substituents like methoxy or hydroxy groups.
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(2-cyclopropylethynyl)benzaldehyde |
InChI |
InChI=1S/C12H10O/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-10H,1-2H2 |
InChI Key |
SWAKBFQSENFDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 4-(Cyclopropylethynyl)benzaldehyde with related benzaldehyde derivatives:
Key Observations :
- Steric Effects : The rigid cyclopropylethynyl group may hinder rotational freedom, influencing crystal packing (relevant in X-ray crystallography, as seen in SHELX-refined structures ).
- Solubility: Lipophilicity increases with non-polar substituents (cyclopropylethynyl, bromomethyl), whereas polar groups (hydroxy) improve aqueous solubility .
Research Findings and Limitations
- Safety Profiles : 4-(Bromomethyl)benzaldehyde poses significant toxicity risks, whereas 4-hydroxybenzaldehyde is generally recognized as safe for laboratory use .
- Knowledge Gaps: Direct pharmacological or spectroscopic data for this compound are absent in the literature reviewed. Further studies are needed to explore its reactivity and biological activity.
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